molecular formula C12H14N4O2S B4788756 C12H14N4O2S

C12H14N4O2S

Cat. No.: B4788756
M. Wt: 278.33 g/mol
InChI Key: QFUXLWPIIOLEEP-UHFFFAOYSA-N
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Description

The compound with the molecular formula C12H14N4O2S sulfamethazine . It is a sulfonamide antibiotic used to treat bacterial infections. Sulfamethazine is characterized by its ability to inhibit the synthesis of dihydrofolic acid, which is essential for bacterial growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfamethazine can be synthesized through the reaction of 4-aminobenzenesulfonamide with 4,6-dimethyl-2-chloropyrimidine . The reaction typically occurs in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, sulfamethazine is produced by reacting 4-aminobenzenesulfonamide with 4,6-dimethyl-2-chloropyrimidine under controlled conditions. The reaction mixture is then subjected to purification processes such as crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sulfamethazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sulfamethazine has a wide range of applications in scientific research:

    Chemistry: Used as a standard in mass spectrometry for quantifying sulfonamides.

    Biology: Studied for its metabolism and degradation in living organisms.

    Medicine: Used to treat bacterial infections such as bronchitis, prostatitis, and urinary tract infections.

    Industry: Employed in the quality control of sulfonamide-containing products.

Mechanism of Action

Sulfamethazine exerts its effects by inhibiting the enzyme dihydropteroate synthase . This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth. By competing with para-aminobenzoic acid for binding to dihydropteroate synthase, sulfamethazine prevents the formation of dihydrofolic acid, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-2-18-10(17)9-5-3-4-8(6-9)7-19-12-14-11(13)15-16-12/h3-6H,2,7H2,1H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUXLWPIIOLEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CSC2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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